Journal Name:Phosphorus, Sulfur, and Silicon and the Related Elements
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Thermal and Rheological Properties of Fischer–Tropsch Wax/High-Flow LLDPE Blends
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1002/mame.202300125
Waxes find use as processing aids in filled compounds and polyethylene-based masterbatches. In such applications, the thermal and physical property changes they impart to the polymer matrix are important. Therefore, this study details results obtained for blends prepared by mixing a Fischer–Tropsch (F–T) wax with a high-flow linear low-density polyethylene (LLDPE). The melting and crystallization behavior are studied using hot-stage polarized optical microscopy (POM) and differential scanning calorimetry (DSC). The calorimetry results are consistent with partial cocrystallization of the two components. The melting and crystallization exo- and endotherms for the wax- and LLDPE-rich phases remained separate. However, they change in shape and shift toward higher- and lower temperature ranges, respectively. It is found that increasing the wax content delays the crystallization, decreases the overall crystallinity, and reduces the size of the crystallites of the polyethylene-rich phase. Rotational viscosity is measured at 170 °C in the Newtonian shear-rate range. The variation of the zero-shear viscosity with blend composition is consistent with the assumption of a homogeneous melt in which the chains are in an entangled state. Therefore, it is concluded that the wax and LLDPE are, in effect, miscible in the melt and partially compatible in the solid state.
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Effects of Grafting Maleic Anhydride onto Poly-ε-caprolactone on Facilitative Enzymatic Hydrolysis
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1002/mame.202300067
Plastic waste is a global issue because it causes overflowing landfills and pollution, leading to environmental concerns. To address this crisis, materials that can be decomposed in the natural environment are introduced to replace conventional plastics. Poly-ε-caprolactone (PCL) is a commonly used plastic that can degrade in natural environments. However, owing to its hydrophobicity, its natural decomposition rate is low. In this study, PCL is modified with maleic anhydride (MA) (PCL-g-MA) to increase hydrophilicity and amorphous region for faster decomposition. To assess the hydrolysis in seawater, lipase hydrolysis is performed to compare the decomposition of PCL-g-MA and PCL. Consequently, in a Pseudomonas lipase-containing PBS solution, it takes 72 and 120 h for complete hydrolyze of PCL-g-MA and PCL, respectively. MA grafted onto PCL increases the amorphous region, where lipase can easily diffuse into PCL-g-MA. Morphological (FESEM and POM images), thermal (TGA and DSC), and structural (FTIR, XRD, and XPS) analyzes support the hydrolysis reaction. The mechanisms proposed in this study confirm that lipase hydrolysis starts in the amorphous regions and then transfers to the crystal regions. This hydrolysis progress is expected to facilitate the creation of eco-friendly low-cost PCL-g-MA composites with high-rate hydrolysis, such as bio-plastics and bio-fibers.
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Diels-Alder Macromolecular Networks in Recyclable, Repairable and Reprocessable Polymer Composites for the Circular Economy – A Review
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1002/mame.202300133
In the expanding field of high-performance materials, polymer-based thermoset composites play an important role due to their favorably-high strength/weight ratio and their mechanical performance, thermal stability, and chemical resistance. However, their chemically-crosslinked nature hampers their re-processability and efficient recyclability, thus making them not compliant with the principles of the circular economy and of end-of-life valorization. Dynamic covalent polymers able to modify their network topology upon thermal stimulus can be considered valid alternatives to commonly used thermosets as they offer advantages in terms of recyclability and reusability, normally not achievable with conventional cross-linked systems. Within the broad field of dynamic polymers, thermally-triggered Diels-Alder based materials represent reliable platforms with enormous technological and industrial potential as repairable, reusable and recyclable matrices in composites given their chemical versatility, suitable mechanical performance and ease of production and processing. In this review, a comprehensive discussion of the most recent demonstrations of the reversibility, reprocessability and recyclablability of such systems is provided, in the context of their use as polymer matrices in composites. It is hoped that this work will stimulate further discussion and research in the area of reversible polymer composites with increased functionality and extended lifetime, in view of their application in future circular economy scenarios.
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Recent Progress in Preparing Nonwoven Nanofibers via Needleless Electrospinning
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-05-12 , DOI: 10.1002/mame.202300057
Electrospinning has received a lot of attention in recent years because it can create nonwoven nanofiber webs with high surface area and porosity. However, the typical needle and syringe-based electrospinning systems feature poor productivity that has limited their usefulness in the industrial field. Here, current developments in the creation of nanofibers employing nonconventional electrospinning methods, such as needleless electrospinning and syringeless electrospinning, are examined. These alternate electrospinning techniques, which are dependent on numerous polymer droplets of varied shapes, have the potential to match the productivity required for industry-scale manufacturing of nanofibers. Additionally, they make it possible to produce nanofibers that are difficult to spin using traditional techniques, like electrospinning of colloidal suspensions.
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Additive Manufacturing of Polymer-Based Lubrication
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1002/mame.202300147
The fast growth of 3D printing technology gives designers many ways to make structures that are hard to see. 3D printing lets you customize complex structures in any way you want and make rapid prototypes of materials. It enables you to simulate things more effectively. So far, experiments with polymer-based lubrication have been done on atomically smooth surfaces, under dynamic conditions, and on the nano- or micro-scale. Polymer-based lubrication in 3D printing has been studied in depth, which has made it possible to make significant, multifunctional 3D structures with microscale accuracy. It is a crucial way to approach lubrication and has sparked much scientific interest. A thorough literature review is done to keep track of the latest advances in 3D printing for structural polymer-based lubrication simulation. The design and lubrication performance quality of bio-inspired, different-sized simulation structures is given much attention. The material requirements, skills, and representative applications of various 3D printing technologies are summarized. The efficient directions for future research in designing and making 3D-printed lubrication structures are also pointed out.
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Effects of Plasticizing on Mechanical and Viscous Characteristics of Poly(vinyl alcohol): A Comparative Study between Glycerol and Diethanolamine
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-04-27 , DOI: 10.1002/mame.202300090
Although plasticizing materials by modification with small-molecular chemicals has been extensively utilized in the industrial community, processing poly(vinyl alcohol) (PVA) at high concentrations (CPVA) or with a high degree of polymerization (DP) remains challenging. Optimization the plasticizing conditions is one means of addressing this issue. In this study, two types of frequently used plasticizers, glycerol (GLY) and diethanolamine (DEA), are chosen to plasticize PVA resin with a DP of 2400. Both PVA/plasticizer films possess excellent optical transmittance and mechanical ductility, whereas the films blended with DEA exhibit higher strength than the PVA/GLY films. The viscosity variation in the temperature (Top)–CPVA space is monitored by real-time viscous flow testing, demonstrating that DEA is more effective for reducing the viscosity of PVA, which should improve the processability, facilitating film-forming from concentrated solutions. Furthermore, density functional theory calculations and molecular dynamics simulations illustrate that the PVA/DEA system has a lower binding energy, longer hydrogen bond length, and higher isotropic diffusion coefficient, indicating a stable hydrogen bond network and homogenous dispersion of the plasticizer, leading to good solution fluidity and mechanical performance. This study is significant for guiding the design and manufacture of optically transparent, high-performance PVA films as polarizer precursor.
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Electrospun Polyacrylonitrile/Polyvinylidene Fluoride/Boehmite Separator and Gel Polymer Electrolyte Polyethylene Oxide/Polyvinylidene Fluoride-Hexafluoropropylene/Lithium Bis(trifluoromethanesulfonyl)imide/Boehmite Composite Separator are Used for Fast Charging
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1002/mame.202300071
With the increasing popularity of electric vehicles, the fast charging of lithium (Li) batteries is attracting increasing attention. However, the rapid decline in battery capacity caused by fast charging and accidents caused by Li dendrites piercing the separator greatly restrict fast-charging applications. Herein, an electrospun polyacrylonitrile/polyvinylidene fluoride/boehmite (PAN/PVDF/12 wt.% AlO(OH)) and gel polymer polyethylene oxide/polyvinylidene fluoride-hexafluoropropylene/lithium bis(trifluoromethanesulfonyl)imide/boehmite (PEO/PVDF-HFP/12.6 wt.% LiTFSI /10 wt.% AlO(OH)) pressed together to form a two-layer functional separator is designed. The electrospun separator improves the high-temperature resistance of the entire separator due to its special structure. After the 1 h heat treatment at 220 °C, the thermal shrinkage rate of the double-layer separator reaches 10.1%, showing good thermal stability. At 0.2 C, the discharge capacity retention rate is 99.4% after 100 cycles. After 1000 cycles at a rate of 10 C, the discharge capacity remains at 88% of the initial value. The two-layer separator exhibits better capacity retention and superior rate performance than PP, providing an effective approach for commercializing fast-charging functional separators.
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Controlled Synthesis of Statistical Polycarbonates Based on Epoxides and CO2
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-06-04 , DOI: 10.1002/mame.202300097
The controlled synthesis of terpolymer structures is often limited by the intrinsic reactivities of the monomers. For the synthesis of a statistical terpolymer from cyclohexene oxide (CHO) and propylene oxide (PO) with CO2, an instrumental solution is demanded. Implementing a setup where one monomer can be added to the reaction mixture over the whole course of the reaction, the random distribution of the epoxides over the whole chain is realized. The successful terpolymerization can be determined with diffusion-ordered nuclear magnetic resonance spectroscopy and gel permeation chromatography measurements while the statistical microstructure of the generated polymers is indicated in NMR spectroscopy and differential scanning calorimetry measurements. Furthermore, the concept is transferred to the terpolymerization of limonene oxide with PO and CO2 underlining the versatility of the setup.
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Polystyrene/Polyolefin Elastomer Blends Loaded with Halloysite Nanotubes: Morphological, Mechanical, and Gas Barrier Properties
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1002/mame.202300080
Herein, a simple melt-blending method is utilized to disperse of halloysite nanotubes (HNTs) in polystyrene/polyolefin elastomer (PS/POE) blends. Based on morphological studies, the PS/POE/HNT nanocomposite containing up to 3 phr HNTs shows excellent nanofiller dispersion, while those filled with 5 phr HNTs exhibit nanofiller aggregation. To overcome the nanofiller aggregation issue, the polypropylene-grafted-maleic anhydride (PP-g-MA) compatibilizer is added to the PS/POE/HNT nanocomposite, which results in improved mechanical properties for the nanocomposite sheets. Furthermore, the addition of compatibilized HNTs to the PS/POE blends leads to decreased O2 and N2 gas permeabilities. Besides, incorporating POE, HNTs, and PP-g-MA leads to a decrease in water vapor transmission of PS. In the end, the experimentally-determined mechanical properties and gas permeabilities of the nanocomposite sheets are compared to those predicted by prevalent theoretical models, revealing a good agreement between the experimental and theoretical results. Molecular-dynamics simulations are also carried out to calculate the gas diffusion coefficients in the different sheets to further support the experimental findings in this study. Overall, the PS/POE/HNT/PP-g-MA nanocomposite sheets fabricated in this work demonstrate excellent mechanical and gas barrier properties; and hence, can be used as candidate packaging materials. However, the strength of the resulting PS/POE blend may be inferior to that of the virgin PS.
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Integrated Biorefinery Design with Techno-Economic and Life Cycle Assessment Tools in Polyhydroxyalkanoates Processing
Phosphorus, Sulfur, and Silicon and the Related Elements ( IF 0 ) Pub Date: 2023-07-09 , DOI: 10.1002/mame.202300100
To support and move toward a sustainable bioeconomy, the production of polyhydroxyalkanoates (PHAs) using renewable biomass has acquired more attention. However, expensive biomass pretreatment and low yield of PHAs pose significant disadvantages in its large-scale production. To overcome such limitations, the most recent advances in metabolic engineering strategies used to develop high-performance strains that are leading to a new manufacturing concept converting biomass to PHAs with co-products such as amino acids, proteins, biohydrogen, biosurfactants, and various fine chemicals are critically summarized. This review article presents a comprehensive roadmap that highlights the integrated biorefinery strategies, lifecycle analysis, and techno-economic assessment for sustainable and economic PHAs production. Finally, current and future challenges that must be addressed to transfer this technology to real-world applications are reviewed.
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